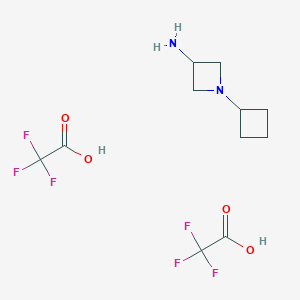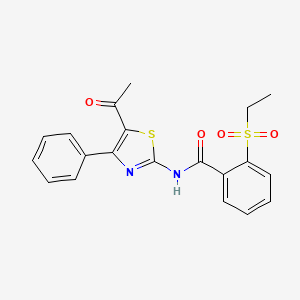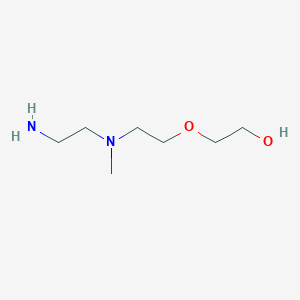
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C15H16ClF2N. It has a molecular weight of 283.75 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride is 1S/C15H15F2N.ClH/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17;/h1-8,13H,9-10,18H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Organosoluble and Light-Colored Fluorinated Polyimides
Fluorinated bis(ether amine) monomers, including compounds structurally similar to 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride, have been used to synthesize a series of new fluorine-containing polyimides. These polyimides exhibit high solubility in various organic solvents, produce transparent, light-colored, and tough films with good tensile strengths, and demonstrate high thermal stability with glass transition temperatures ranging from 247–300 °C. They are promising for applications requiring materials with specific optical and mechanical properties, including electronics and aerospace industries (Yang, Hsiao, & Wu, 2003).
Synthesis of Soluble Fluoro-Polyimides
Soluble fluoro-polyimides have been synthesized from fluorine-containing aromatic diamines, like 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, reacting with aromatic dianhydrides. These materials show excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for advanced coating applications and electronic devices (Xie et al., 2001).
Advanced Functional Materials for Organic Light-Emitting Diodes (OLEDs)
Compounds featuring a highly twisted tetrahedral conformation, similar in structure to 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride, have been designed and synthesized for use in organic light-emitting diodes (OLEDs). These materials offer excellent solubility and chemical miscibility without the need for solubilizing groups, resulting in high-performance, solution-processable OLEDs (Ye et al., 2010).
Multifunctional Molecular Logic Systems
A novel fluorophore based on the structure of 1,3-bis compounds has been developed as a pH-controlled molecular switch and a protic solvent polarity sensor. Its selective fluorescence quenching by Hg2+ ions enables its use as a multiple-mode molecular logic system, demonstrating potential applications in sensing and computing at the molecular level (Zhang et al., 2008).
Corrosion Inhibition for Carbon Steel
Tertiary amines synthesized from 1,3-di-amino-propan-2-ol, similar in functionality to 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride, have been evaluated for their corrosion inhibition properties on carbon steel. These compounds form a protective layer on the metal surface, acting as anodic inhibitors and offering potential applications in corrosion prevention in various industries (Gao, Liang, & Wang, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-bis(2-fluorophenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N.ClH/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17;/h1-8,13H,9-10,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVMNQIWNCYEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC2=CC=CC=C2F)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)






![1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2992585.png)
